(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by multiple hydroxyl groups and a hydroxyphenyl prop-2-enoyl moiety, making it a subject of interest in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the esterification of cyclohexane derivatives followed by selective hydroxylation and subsequent coupling with hydroxyphenyl prop-2-enoyl derivatives. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification and hydroxylation processes, utilizing advanced catalytic systems to enhance efficiency. Techniques such as continuous flow reactors and automated synthesis platforms are employed to achieve consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology
In biological research, (1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid is studied for its potential interactions with biological macromolecules. It serves as a model compound for understanding enzyme-substrate interactions and the effects of structural modifications on biological activity .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties enable the development of advanced polymers, coatings, and other high-performance materials .
Mechanism of Action
The mechanism of action of (1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydroxyl groups and hydroxyphenyl moiety play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including antioxidant activity, anti-inflammatory responses, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Methyl-4-cyclohexene-1,2-dicarboxylic acid compound with 1-phenylethanamine
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, (1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid stands out due to its multiple hydroxyl groups and the presence of a hydroxyphenyl prop-2-enoyl moiety. These structural features confer unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H18O8 |
---|---|
Molecular Weight |
338.31 g/mol |
IUPAC Name |
1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+ |
InChI Key |
BMRSEYFENKXDIS-ZZXKWVIFSA-N |
Isomeric SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.